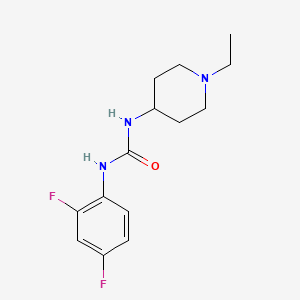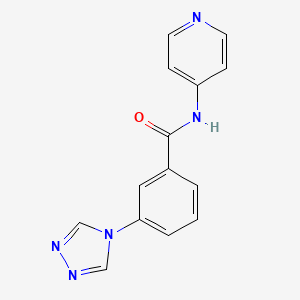![molecular formula C16H15NO7 B5381404 5-{[2-ethoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoic acid](/img/structure/B5381404.png)
5-{[2-ethoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[2-ethoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoic acid, commonly known as ENFA, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of ENFA is not fully understood. However, studies have suggested that ENFA may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes involved in these processes.
Biochemical and Physiological Effects:
ENFA has been shown to exhibit anti-inflammatory and anti-cancer effects in vitro and in vivo. In addition, ENFA has been found to be non-toxic to normal cells, suggesting that it may have a favorable safety profile.
Advantages and Limitations for Lab Experiments
One advantage of using ENFA in lab experiments is its versatility. ENFA can be easily synthesized and modified to suit a variety of experimental needs. However, one limitation of using ENFA is its relatively low solubility in water, which may make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on ENFA. One area of interest is the development of ENFA-based drugs for the treatment of inflammatory and cancerous diseases. Another area of interest is the exploration of ENFA's potential as a photochromic material for use in optoelectronic devices. Additionally, further research is needed to fully understand the mechanism of action of ENFA and its potential applications in other fields, such as environmental science.
Synthesis Methods
ENFA can be synthesized using a multi-step process involving the reaction of 2-nitrobenzaldehyde with ethyl bromoacetate to form 2-ethoxy-4-(2-nitrovinyl)phenol. This intermediate is then reacted with 2-furoic acid in the presence of a base to yield ENFA.
Scientific Research Applications
ENFA has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, ENFA has been shown to exhibit anti-inflammatory and anti-cancer properties. In material science, ENFA has been investigated for its ability to act as a photochromic material. In environmental science, ENFA has been studied for its potential use as a pesticide.
properties
IUPAC Name |
5-[[2-ethoxy-4-[(Z)-2-nitroethenyl]phenoxy]methyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO7/c1-2-22-15-9-11(7-8-17(20)21)3-5-13(15)23-10-12-4-6-14(24-12)16(18)19/h3-9H,2,10H2,1H3,(H,18,19)/b8-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKJXBJKCVOPLD-FPLPWBNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C[N+](=O)[O-])OCC2=CC=C(O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\[N+](=O)[O-])OCC2=CC=C(O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-1'-{[2-(methylthio)pyridin-3-yl]carbonyl}spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5381326.png)

![4-[(cyclopropylcarbonyl)amino]-N-3-pyridinylbenzamide](/img/structure/B5381359.png)
![3-{2-[4-(1,3-benzoxazol-2-yl)-1-piperazinyl]-2-oxoethyl}-4-isobutyl-2-piperazinone](/img/structure/B5381376.png)
![3-{[1-(phenylsulfonyl)pyrrolidin-3-yl]methyl}benzoic acid](/img/structure/B5381384.png)
![N-allyl-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5381387.png)


![7-acetyl-2-(ethoxymethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5381407.png)
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5381410.png)
![6-[2-(4-morpholinyl)-2-oxoethyl]-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide](/img/structure/B5381414.png)
![(3R*,3aR*,7aR*)-1-[(2-butyl-1H-imidazol-4-yl)methyl]-3-(4-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5381421.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[(2-methylpyridin-4-yl)methyl]acetamide](/img/structure/B5381429.png)
